Phenacyltriphenylphosphonium bromide
Overview
Description
Phenacyltriphenylphosphonium bromide, also known as (2-Oxo-2-phenylethyl)triphenylphosphonium bromide, is a quaternary phosphonium salt with the molecular formula C26H22BrOP. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor for the generation of ylides. It is a light beige amorphous powder with a molecular weight of 461.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenacyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:
C6H5COCH2Br+P(C6H5)3→C6H5COCH2P(C6H5)3Br
Industrial Production Methods: In industrial settings, the synthesis of this compound is often optimized using microwave-assisted techniques. This method significantly reduces reaction times and improves yields. For instance, the reaction can be carried out at 60°C for 30 minutes under microwave irradiation, resulting in quantitative yields (87-98%) of the desired product .
Chemical Reactions Analysis
Types of Reactions: Phenacyltriphenylphosphonium bromide is involved in various types of chemical reactions, including:
Oxidation: It can undergo oxidation to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phenacyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes. It also serves as a catalyst for the protection and deprotection of alcohols via etherification.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The primary mechanism of action of phenacyltriphenylphosphonium bromide involves the generation of ylides, which are key intermediates in the Wittig reaction. The ylide formation occurs through the deprotonation of the methylene group adjacent to the phosphonium center. The resulting ylide can then react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in this process are primarily related to the stabilization of the ylide intermediate and its subsequent reaction with electrophiles .
Comparison with Similar Compounds
Phenacyltriphenylphosphonium bromide can be compared with other similar compounds such as:
- Benzyltriphenylphosphonium bromide
- Propyltriphenylphosphonium bromide
- Triphenylvinylphosphonium bromide
Uniqueness: this compound is unique due to its ability to form stable ylides, which are crucial for the Wittig reaction. This property makes it highly valuable in organic synthesis compared to other phosphonium salts .
Properties
IUPAC Name |
phenacyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHDSYHVTDJGDN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975889 | |
Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-29-9 | |
Record name | Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6048-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenacyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenacyltriphenylphosphonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6743 | |
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Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenacyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.405 | |
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Record name | Phenacyltriphenylphosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q4EJF9TR6 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Phenacyltriphenylphosphonium bromide in organic synthesis, as highlighted in the provided research?
A1: this compound serves as a crucial reagent in the one-pot synthesis of cyclopropane derivatives. [] This synthetic strategy involves a Wittig olefination reaction, where this compound reacts with an aromatic aldehyde in the presence of a base, forming an alkene intermediate. This intermediate then undergoes a subsequent cyclopropanation reaction with S-phenacylthiolanium bromide, ultimately yielding the desired cyclopropane derivative. []
Q2: How does the choice of base and solvent influence the stereochemical outcome of the cyclopropanation reaction using this compound?
A2: The research demonstrates that the stereoselectivity of the cyclopropanation reaction is significantly impacted by the selection of base and solvent. When cesium carbonate (Cs2CO3) is employed as the base in a mixture of acetonitrile and water, the reaction predominantly favors the formation of cis-1,2-dibenzoyl cyclopropane. [] Conversely, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in methanol primarily yields trans-dibenzoyl cyclopropane. [] This highlights the crucial role of reaction conditions in controlling the stereochemical outcome and enabling the synthesis of specific cyclopropane isomers.
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